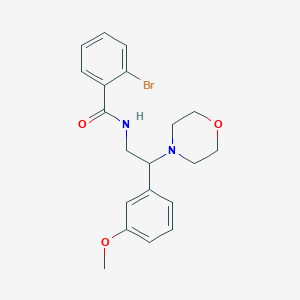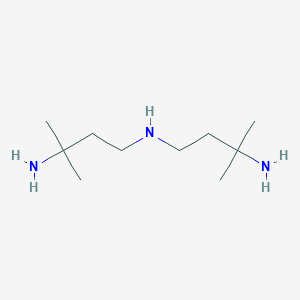
Bis(3-amino-3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis(3-amino-3-methylbutyl)amine” is an organic compound that contains two amino groups and two methylbutyl groups attached to the same nitrogen atom . It is used in various chemical reactions due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of “Bis(3-amino-3-methylbutyl)amine” can be achieved through several methods. One common method involves the reaction of amines with alkyl halides, a process known as alkylation . Another method is the reductive amination of aldehydes or ketones . These methods allow for the creation of a wide range of amines, including “Bis(3-amino-3-methylbutyl)amine”.Molecular Structure Analysis
The molecular structure of “Bis(3-amino-3-methylbutyl)amine” consists of a central nitrogen atom bonded to two amino groups and two methylbutyl groups . This structure gives the compound its unique properties and reactivity.Chemical Reactions Analysis
“Bis(3-amino-3-methylbutyl)amine” can undergo a variety of chemical reactions due to the presence of its amino groups. These reactions include alkylation, acylation, and reactions with halogenoalkanes . The compound’s reactivity makes it useful in a wide range of chemical and industrial applications.Mechanism of Action
properties
IUPAC Name |
1-N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-9(2,11)5-7-13-8-6-10(3,4)12/h13H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAQRQBLBTHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNCCC(C)(C)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-amino-3-methylbutyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

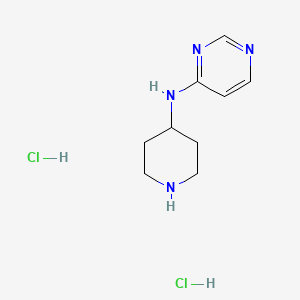
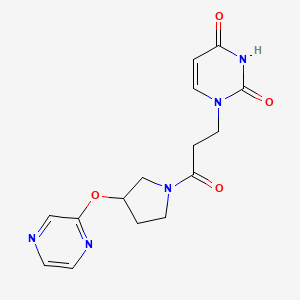
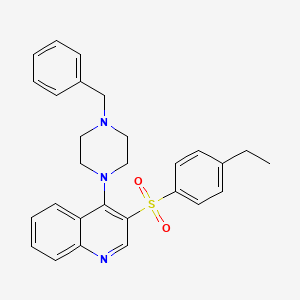
![3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2924596.png)


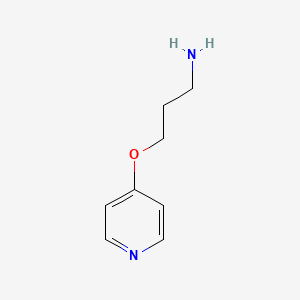
![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
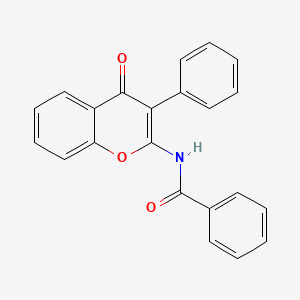
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
